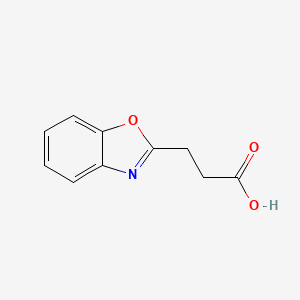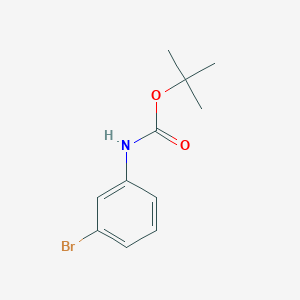
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by various spectroscopic techniques . Similarly, the synthesis of 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol was achieved through the selective reduction of keto ozonide using LiAlH4 . These methods highlight the importance of careful selection of starting materials and reagents to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structures of the compounds are determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined, revealing a relatively flat molecule due to the anti conformations of the –CH2– groups . The crystal structures of two chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone showed the influence of hydrogen bonding and π-π stacking interactions on the twist angle between the mean planes of the 1,3-benzodioxol-5-yl and benzene groups .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the presence of a hydroxy group in the ethanoic acid fragment of 2‐(3‐Benzoylthioureido)ethanoic acid dimethyl sulfoxide solvate suggests the possibility of intermolecular hydrogen bonding . The synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involved a reaction with 2-naphthol, indicating the reactivity of the oxazin ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal packing, hydrogen bonding, and stacking interactions can affect the melting points, solubility, and stability of the compounds. Spectroscopic techniques such as NMR, IR, and UV-Vis are used to characterize these properties. For example, the spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride provided insights into its structure and conformation . The thermal behavior of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was studied using TG/DTA, which summarized the material's response to temperature changes .
Wissenschaftliche Forschungsanwendungen
3. Methods of Application or Experimental Procedures The dioxole ring adopts a flattened envelope conformation with the methylene C atom at the flap . The crystal packing is stabilized by π–π interactions, C—H π interactions and a short S S contact .
4. Results or Outcomes The centroid–centroid distances were found to be 3.705 (1) and 3.752 (1) Å . A short S S contact of 3.485 (1) Å was also observed .
1. Synthetic Cathinones The compound has been found to be structurally similar to N,N-Dimethylpentylone, a synthetic cathinone . Synthetic cathinones are a class of drugs that are known to have stimulant effects .
2. Anticancer Evaluation A study was conducted on the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl . Although the specific compound “2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol” was not mentioned, it is possible that it could be used in similar research due to its structural similarity.
1. Synthetic Cathinones The compound has been found to be structurally similar to N,N-Dimethylpentylone , a synthetic cathinone . Synthetic cathinones are a class of drugs that are known to have stimulant effects .
2. Anticancer Evaluation A study was conducted on the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl . Although the specific compound “2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol” was not mentioned, it is possible that it could be used in similar research due to its structural similarity.
3. Monoaminergic Systems In in vitro laboratory studies investigating the effects of drugs on monoaminergic systems, eutylone, similar to methylone, pentylone, methamphetamine, MDMA, and cocaine, binds to the dopamine, serotonin, and norepinephrine transporters and inhibited the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine, respectively .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSGOFBFPTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374938 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
CAS RN |
6006-82-2 | |
| Record name | 1,3-Benzodioxole-5-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxaindan-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)








![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

